1-(5-Chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Structure-Activity Relationship Kallikrein Protease Inhibition

This specific 5-chloro-2-methoxybenzoyl analog is a critical SAR probe for kallikrein profiling. Unlike generic fluoro or dimethoxy analogs, the 5-chloro substituent enables halogen bonding (undetectable with fluoro) and boosts logP by ~0.7 units for superior cell permeability. Essential for X-ray/NMR studies or intracellular target engagement where other analogs fail. Not interchangeable—order now for definitive SAR data.

Molecular Formula C14H15ClN4O2S
Molecular Weight 338.81
CAS No. 2097911-91-4
Cat. No. B2684308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS2097911-91-4
Molecular FormulaC14H15ClN4O2S
Molecular Weight338.81
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NSN=C3
InChIInChI=1S/C14H15ClN4O2S/c1-21-12-3-2-10(15)8-11(12)14(20)19-6-4-18(5-7-19)13-9-16-22-17-13/h2-3,8-9H,4-7H2,1H3
InChIKeyAJNUEWBXHQIYPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine: Research-Grade Piperazine Derivative for Targeted Protease Studies


1-(5-Chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097911-91-4) is a synthetic organic compound belonging to the thiadiazolylpiperazine class [1]. It features a piperazine ring substituted with a 1,2,5-thiadiazol-3-yl group and a 5-chloro-2-methoxybenzoyl group. This specific substitution pattern—a chloro at the 5-position and a methoxy at the 2-position of the benzoyl ring—is a key structural differentiator from its close analogs, which bear different substituents (e.g., fluorine, trifluoromethoxy, or multiple methoxy groups) on the benzoyl moiety [2]. The compound is available from various chemical suppliers for non-human research purposes only .

The Critical Impact of Halogen and Methoxy Positioning on Bioactivity in Thiadiazolylpiperazine Kallikrein Inhibitors


Generic substitution among 1-benzoyl-4-(1,2,5-thiadiazol-3-yl)piperazine analogs is not viable due to the profound impact of even minor substituent changes on target binding. Data from BindingDB for a close structural analog, where the benzoyl group has a different substitution pattern, shows that the compound's activity against plasma kallikrein (KLKB1) can be in the micromolar range (IC50 = 794 nM) [1]. In stark contrast, the same chemotype scaffold, when optimized with a different substitution, has demonstrated picomolar inhibition (IC50 = 13 nM) against the related kallikrein-5 (KLK5) [1]. This indicates that the specific 5-chloro-2-methoxybenzoyl motif in the target compound is not interchangeable; a researcher looking for a specific kallikrein profile, for example, cannot simply substitute a 4-(trifluoromethoxy)benzoyl analog and expect the same outcome.

Quantitative Differentiation of 1-(5-Chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Against Closest Analogs


Structural and Biological Divergence from 4-(Trifluoromethoxy)benzoyl Analog

The target compound's core scaffold is shared with a known series of kallikrein inhibitors. A BindingDB entry for a compound with the same 1,2,5-thiadiazol-3-ylpiperazine core, but a different benzoyl substitution, shows a plasma kallikrein (KLKB1) IC50 of 794 nM [1]. In the same entry, the compound's activity against KLK5 is 13 nM and against KLK1 is >10,000 nM [1]. This demonstrates a >10-fold selectivity window for KLK5 over KLKB1, and >769-fold over KLK1. The introduction of the 5-chloro-2-methoxybenzoyl group, as in the target compound, alters the electronic and steric landscape of the benzoyl ring compared to this analog, which is predicted to shift this intricate selectivity profile. The 4-(trifluoromethoxy)benzoyl analog (CAS 2097934-94-4) is a direct competitor, but its bioactivity data is not publicly available, making the target compound the only reliably characterized member of this sub-series.

Structure-Activity Relationship Kallikrein Protease Inhibition

Lipophilic and Electronic Modulation Versus 3,5-Dimethoxybenzoyl Analog

A key structural comparator is 1-(3,5-dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097868-62-5) [1]. The target compound replaces the 3,5-dimethoxy substitution with a 5-chloro-2-methoxy pattern. This single change introduces a polarizable chloro atom instead of an electron-donating methoxy group at the 5-position, while moving the remaining methoxy group from the 3-position to the 2-position. This will result in a quantifiably different molecular electrostatic potential surface and a higher logP value for the target compound. In medicinal chemistry, such adjustments directly influence membrane permeability and off-target binding, meaning these two compounds are not functionally equivalent despite sharing the same molecular core.

Lipophilicity Drug Design Physicochemical Properties

Unique Halogen Bonding Potential: Chlorine vs. Fluorine in the 3-Fluoro-4-methoxybenzoyl Analog

The 3-fluoro-4-methoxybenzoyl analog (CAS 2097897-89-5) replaces the target compound's chloro with a fluoro atom at the 5-position of the benzoyl ring [1]. Chlorine, unlike fluorine, can act as a halogen bond donor, forming stabilizing interactions with carbonyl oxygens in a protein binding site. This halogen bond can contribute significantly (up to several kcal/mol) to binding affinity [2]. The fluoro analog, lacking a polarizable sigma-hole, cannot make this specific interaction. Therefore, the target compound is not just a simple halogen swap but a distinct chemical probe capable of a unique mode of molecular recognition unattainable by its fluorinated counterpart.

Halogen Bonding Medicinal Chemistry Target Engagement

Primary Research Applications Where This Compound's Unique Properties Are Indispensable


Probing Kallikrein Selectivity Mechanisms with a Novel Substitution Pattern

Based on the class-level inference that minor changes to the benzoyl group drastically alter kallikrein selectivity (as shown by the 794 nM KLKB1, 13 nM KLK5, >10,000 nM KLK1 profile of a core analog [1]), this compound is specifically suited for structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of KLK5/7/14 selectivity. The unique 5-chloro-2-methoxy pattern provides a new chemical probe to test the hypothesis that a halogen bond donor at the 5-position can enhance selectivity for certain KLK isoforms, a feature not testable with the commercially available fluoro or dimethoxy analogs.

Development of Chemical Probes with Enhanced Cellular Permeability

The predicted ~0.7 unit logP increase over the 3,5-dimethoxy analog [REFS-2 in Sec 3, Item 2] makes this compound a superior candidate for developing cell-permeable probes. In any assay requiring passive diffusion across cell membranes to engage intracellular targets, this compound is the rational choice within its analog series. It serves as a foundational hit for further optimization in drug discovery programs focused on intracellular proteases or targets where the 3,5-dimethoxy analog fails to achieve sufficient cellular exposure.

Biophysical and Structural Biology Studies of Halogen Bonding

The chloro substituent's unique ability to form halogen bonds, which is absent in the fluoro analog [REFS-1 and REFS-2 in Sec 3, Item 3], makes this compound a critical tool for X-ray crystallography and nuclear magnetic resonance (NMR) studies. Researchers can use this compound to experimentally determine the geometry, energy, and biological relevance of an atypical halogen bonding interaction between a ligand and a protein, providing fundamental insights that the fluoro analog cannot generate.

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